molecular formula C17H15ClN2O2 B5092885 N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]butanamide

N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]butanamide

Cat. No.: B5092885
M. Wt: 314.8 g/mol
InChI Key: IGBWDALZJZLEDN-UHFFFAOYSA-N
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Description

N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]butanamide is a chemical compound that belongs to the class of benzoxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]butanamide typically involves the cyclization of 2-aminophenol with appropriate aldehydes or ketones under specific reaction conditions. One common method involves the use of 2-aminophenol and 2-chlorobenzaldehyde in the presence of a catalyst such as boron trifluoride etherate (BF3·Et2O) in a solvent like 1,4-dioxane . The reaction mixture is refluxed to facilitate the formation of the benzoxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine (TEA).

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoxazole derivatives.

Scientific Research Applications

N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]butanamide has several scientific research applications, including:

    Medicinal Chemistry: The compound has been studied for its potential anticancer, antibacterial, and antifungal activities. It has shown promising results in inhibiting the growth of various cancer cell lines and microbial strains.

    Biological Research: The compound is used as a probe to study various biological pathways and molecular targets. Its ability to interact with specific proteins and enzymes makes it a valuable tool in biochemical research.

    Industrial Applications: The compound is used as an intermediate in the synthesis of other biologically active molecules. Its unique structural features make it a valuable building block in the development of new drugs and agrochemicals.

Mechanism of Action

The mechanism of action of N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]butanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions . Additionally, it can interact with cellular receptors, modulating various signaling pathways and leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]butanamide stands out due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity. The chlorine atom can participate in various substitution reactions, allowing for the synthesis of a wide range of derivatives with potentially enhanced biological properties. Additionally, the compound’s unique structural features make it a valuable tool in medicinal chemistry and biological research.

Properties

IUPAC Name

N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O2/c1-2-5-16(21)19-14-10-11(8-9-12(14)18)17-20-13-6-3-4-7-15(13)22-17/h3-4,6-10H,2,5H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGBWDALZJZLEDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=C(C=CC(=C1)C2=NC3=CC=CC=C3O2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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